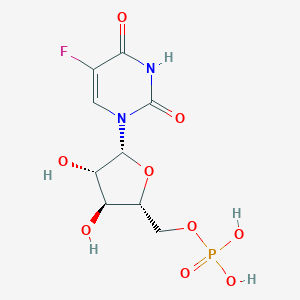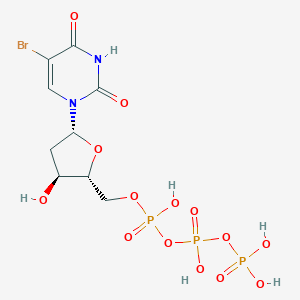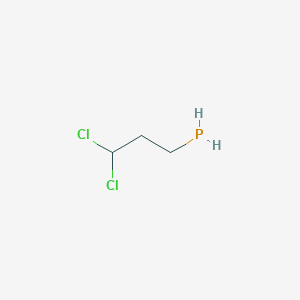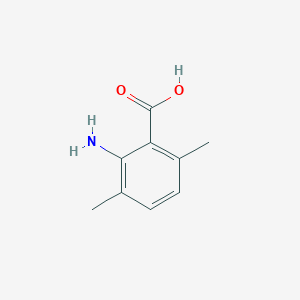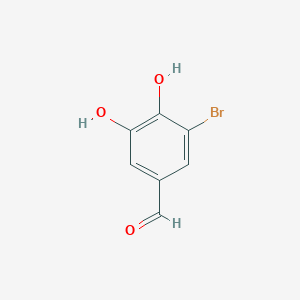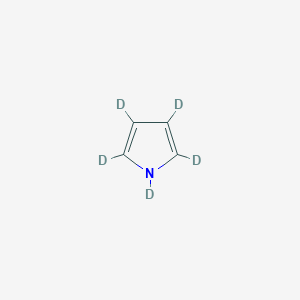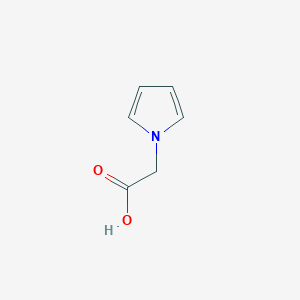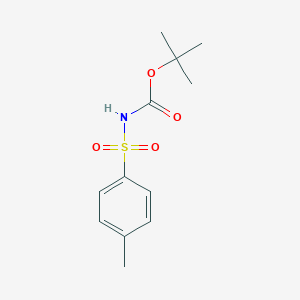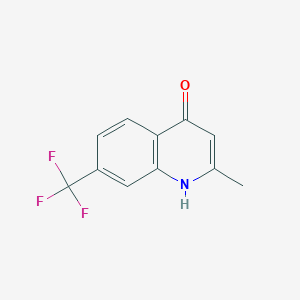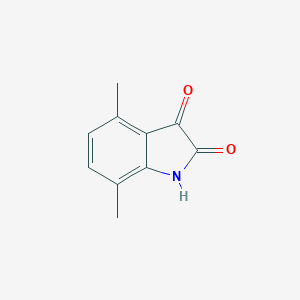
4,7-dimethyl-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethyl-1H-indole-2,3-dione (4,7-DMID) is an organic compound with a broad range of applications in the scientific field. It is a heterocyclic compound, and is classified as a dione. 4,7-DMID is a colorless solid, and is soluble in many organic solvents. It is a versatile compound, and has been used in various scientific applications, such as in the synthesis of other compounds, as a reagent, and as a ligand in coordination chemistry.
科学的研究の応用
Serine Protease Inhibition
4,7-Dimethyl-1H-indole-2,3-dione derivatives have been studied for their potential as serine protease inhibitors. Research has demonstrated that compounds synthesized from indolo- or pyrrolo-β-enamino t-butyl esters can selectively inhibit human leukocyte elastase (HLE) and chymotrypsin (Player et al., 1994).
Antimicrobial Properties
Compounds derived from this compound have been investigated for their antimicrobial properties. A study showed that compounds like 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione displayed moderate inhibitory activity against the fungus Candida albicans, suggesting their potential as antifungal agents (Ramadan et al., 2019).
Organic Synthesis and Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds. One study described the efficient synthesis of N-benzylated indole, indazole, and benzotriazole-4,7-diones, demonstrating the versatility of this compound in organic synthesis (Marminon et al., 2007).
Studies on Hydrolysis
Research has also delved into the hydrolysis of isatin and its derivatives, including those with varying hydrophobicities like N-dimethylaminomethyl indol-2,3-dione. These studies are crucial in understanding the chemical behavior and potential applications of these compounds (Al-ayed et al., 2011).
Antifungal Activity
Synthesized 1H-indole-4,7-diones have been tested for their antifungal properties. These compounds showed promising activity against various fungi, suggesting their potential as antifungal agents (Ryu et al., 2007).
Coordination Chemistry
The compound has been explored in the coordination chemistry of oxovanadium(V) complexes, where it was used to create Schiff bases. These complexes have shown significant fungicidal and bactericidal properties (Garg et al., 2007).
作用機序
Target of Action
Indole derivatives, which include 4,7-dimethyl-1h-indole-2,3-dione, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Indole derivatives are known to have a wide variety of actions in the brain, protect against certain types of infections, and possess central nervous system-monoaminooxidase (CNS-MAO) inhibition, anticonvulsant, and anxiogenic activities .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
特性
IUPAC Name |
4,7-dimethyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRDPBOVRAVNKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390819 |
Source


|
| Record name | 4,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15540-90-6 |
Source


|
| Record name | 4,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-DIMETHYLISATIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

